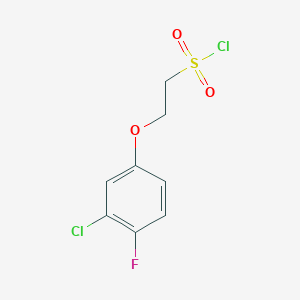

2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride

Description

2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is an organosulfur compound characterized by a phenoxy group substituted with chlorine (Cl) at position 3 and fluorine (F) at position 4, linked via an ethoxy chain to a sulfonyl chloride (-SO₂Cl) moiety. Its molecular formula is C₈H₆Cl₂FO₃S, with a molecular weight of 281.16 g/mol (estimated). The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or other derivatives. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in introducing sulfonyl groups into target molecules .

Properties

Molecular Formula |

C8H7Cl2FO3S |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7Cl2FO3S/c9-7-5-6(1-2-8(7)11)14-3-4-15(10,12)13/h1-2,5H,3-4H2 |

InChI Key |

AIVWHCIJDBBICU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCS(=O)(=O)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chloro-4-fluorophenol with ethylene sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes, particularly in the formation of sulfonamides or sulfonate esters.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Pyridine, triethylamine.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Chemistry: 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents on Phenyl Ring | Functional Group | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | 3-Cl, 4-F | -SO₂Cl | 281.16 | High reactivity for sulfonylation; antimicrobial potential |

| 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride | 4-Cl | -SO₂Cl | 263.11 | Faster reaction with amines (para-Cl enhances electrophilicity) |

| 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride | 3-Cl, 2-F | -SO₂Cl | 232.68 | Ortho-F increases steric hindrance, reducing reaction rates |

| 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride | 2-F, 3-F | -SO₂Cl | 265.14 | Enhanced electronic effects; used in click chemistry |

| 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride | 4-F | -SO₂F | 226.19 | Fluoride’s poor leaving group ability limits nucleophilic substitution |

Key Observations:

Substituent Position and Electronic Effects: The para-chloro substituent in 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride group, leading to faster reactions with amines (e.g., aniline) compared to meta- or ortho-substituted analogs . Fluorine’s electron-withdrawing nature stabilizes the sulfonyl chloride group, but ortho-substitution (e.g., 2-F in 2-(3-Chloro-2-fluorophenyl)ethane-1-sulfonyl chloride) introduces steric hindrance, slowing reaction kinetics .

Functional Group Replacements :

- Replacing -SO₂Cl with -SO₂F (as in 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride) reduces reactivity due to fluoride’s weaker leaving group ability, limiting applications in nucleophilic substitutions .

- Analogues with -NH₂ or -OH (e.g., 1-(3-Chloro-4-fluorophenyl)ethane-1-amine) lack electrophilic sulfonyl groups, shifting their utility to amine-based coupling or hydrogen-bonding interactions .

Mechanistic Insights:

- Sulfonamide Formation : The sulfonyl chloride group reacts preferentially with amines (e.g., aniline) to form sulfonamides, a key step in drug discovery (e.g., protease inhibitors) .

- Biological Activity : The 3-Cl-4-F substitution pattern enhances lipophilicity and membrane permeability, contributing to antimicrobial activity by disrupting microbial enzyme function .

Biological Activity

2-(3-Chloro-4-fluorophenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activity. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈ClFNO₂S

- Molecular Weight : 239.68 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, which can form covalent bonds with nucleophiles in biological systems. This property enables it to modulate various biochemical pathways.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : The sulfonyl chloride moiety can inhibit enzymes by modifying active site residues.

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

1. Antimicrobial Activity

Recent studies have shown that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

2. Anticancer Activity

Studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For example, it has been tested on various cancer types, showing promising results in inhibiting cell growth and inducing cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 25 |

| A549 (Lung) | 30 |

| HeLa (Cervical) | 20 |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, leading to reduced cell viability.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of sulfonyl chlorides revealed that derivatives similar to this compound exhibited significant activity against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of sulfonyl chlorides, revealing that modifications to the phenoxy group can enhance biological activity. For instance, substituting different halogens or alkyl groups has been shown to affect potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.